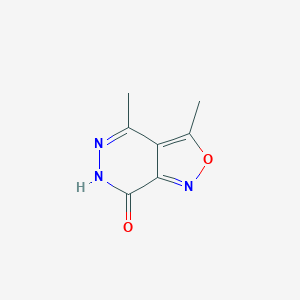
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DMMDA-2, and it is a derivative of the phenethylamine family.
作用機序
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. DMMDA-2 has also been found to have affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C.
生化学的および生理学的効果
DMMDA-2 has been found to have various biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in body temperature, and changes in mood and perception. These effects are thought to be mediated through its interaction with the 5-HT2A receptor.
実験室実験の利点と制限
One of the primary advantages of DMMDA-2 is its selectivity for the 5-HT2A receptor, which makes it a useful research tool in the study of this receptor subtype. However, one limitation of DMMDA-2 is its potential to cause adverse effects, such as changes in heart rate and blood pressure, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several potential future directions for the study of DMMDA-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders, such as schizophrenia and depression. Another potential direction is the development of more selective and potent analogs of DMMDA-2 for use as research tools in the study of serotonin receptors. Additionally, the use of DMMDA-2 in combination with other compounds, such as psychedelics, may provide new insights into the mechanisms underlying altered states of consciousness.
合成法
DMMDA-2 can be synthesized through various methods, including the reaction of 3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl magnesium bromide with 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylic acid. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under controlled conditions of temperature and pressure.
科学的研究の応用
DMMDA-2 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a research tool in the study of serotonin receptors. DMMDA-2 has been found to bind selectively to the 5-HT2A receptor, which has been implicated in various psychiatric disorders, including schizophrenia and depression.
特性
CAS番号 |
19314-77-3 |
|---|---|
製品名 |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
分子式 |
C23H26O9 |
分子量 |
446.4 g/mol |
IUPAC名 |
1-O-(3-methoxy-4-methoxycarbonyl-2,5-dimethylphenyl) 3-O-methyl 2,4-dimethoxy-6-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H26O9/c1-11-9-14(13(3)19(28-5)16(11)21(24)30-7)32-23(26)17-12(2)10-15(27-4)18(20(17)29-6)22(25)31-8/h9-10H,1-8H3 |
InChIキー |
KTFFLXWSRYDURC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)OC)OC)C)OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)OC)OC |
同義語 |
2,4-Dimethoxy-6-methylisophthalic acid 1-[3,6-dimethyl-5-methoxy-4-(methoxycarbonyl)phenyl]3-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



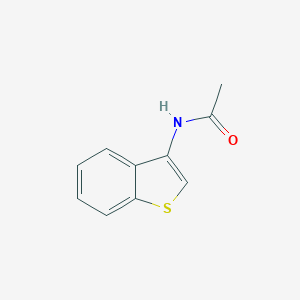
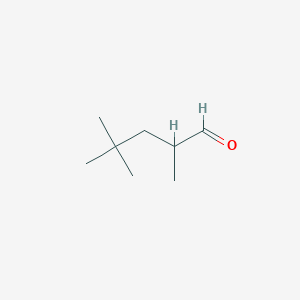


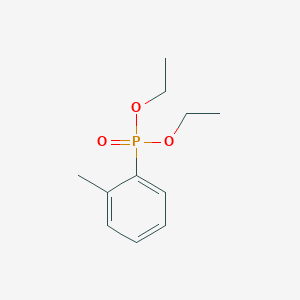

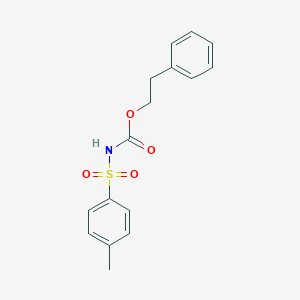

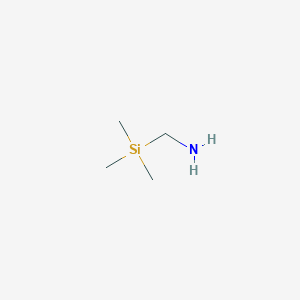


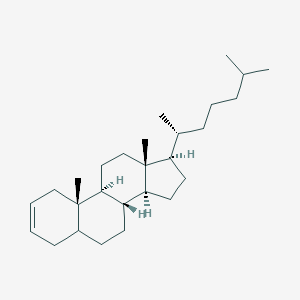
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
